Bis(kokusaginine)trihydrate
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Overview
Description
Bis(kokusaginine)trihydrate is a compound derived from kokusaginine, a bioactive ingredient extracted from plants such as Ruta graveolens L. and Ptelea trifoliata . Kokusaginine is known for its diverse biological activities, including its potential use in pharmacology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(kokusaginine)trihydrate involves a multi-step process. One common method is the microwave-assisted one-pot three-component reaction between aromatic amines, aromatic aldehydes, and phenylacetylene in the presence of catalytic amounts of potassium dodecatungstocobaltate trihydrate . This method is efficient and environmentally benign, providing high yields of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned microwave-assisted method. The use of recyclable catalysts and solvent-free conditions makes this process suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Bis(kokusaginine)trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
Bis(kokusaginine)trihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its pharmacokinetic properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of bis(kokusaginine)trihydrate involves its interaction with specific molecular targets and pathways. For example, kokusaginine has been shown to inhibit cholinesterase enzymes, which are involved in the pathology of Alzheimer’s disease . Molecular docking studies have revealed that kokusaginine interacts with the peripheral anionic site of acetylcholinesterase and butyrylcholinesterase, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bis(kokusaginine)trihydrate include:
Smilagenin: Another natural product with cholinesterase inhibitory activity.
Methyl Rosmarinate: Known for its inhibitory effects on cholinesterase enzymes.
Uniqueness
This compound is unique due to its specific molecular structure and the presence of the trihydrate form, which may influence its solubility and stability. Additionally, its synthesis using environmentally benign methods and recyclable catalysts sets it apart from other similar compounds .
Properties
CAS No. |
870640-43-0 |
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Molecular Formula |
C28H32N2O11 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
4,6,7-trimethoxyfuro[2,3-b]quinoline;trihydrate |
InChI |
InChI=1S/2C14H13NO4.3H2O/c2*1-16-11-6-9-10(7-12(11)17-2)15-14-8(4-5-19-14)13(9)18-3;;;/h2*4-7H,1-3H3;3*1H2 |
InChI Key |
SEDICIGPZYSPIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)OC.COC1=C(C=C2C(=C1)C(=C3C=COC3=N2)OC)OC.O.O.O |
Origin of Product |
United States |
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